molecular formula C11H10BrF6N3O4 B2357333 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) CAS No. 2060043-00-5

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)

Cat. No.: B2357333
CAS No.: 2060043-00-5
M. Wt: 442.112
InChI Key: BUHMJSRMMUBJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is a heterocyclic compound that features both azetidine and pyrimidine rings The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and functionalized azetidines, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting their function. The pyrimidine ring may also play a role in binding to specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-bromopyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.2C2HF3O2/c8-6-3-10-7(11-4-6)5-1-9-2-5;2*3-2(4,5)1(6)7/h3-5,9H,1-2H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHMJSRMMUBJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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